molecular formula C12H12S B14291575 3-Butyl-2,5-diethynylthiophene CAS No. 116954-14-4

3-Butyl-2,5-diethynylthiophene

Cat. No.: B14291575
CAS No.: 116954-14-4
M. Wt: 188.29 g/mol
InChI Key: BQFYUGBVVWKQGO-UHFFFAOYSA-N
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Description

3-Butyl-2,5-diethynylthiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2,5-diethynylthiophene typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2,5-diethynylthiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.

    Coupling Reactions: Copper(I) salts and bases like pyridine are typically employed in Glaser coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Halogenated thiophenes.

    Coupling Reactions: Symmetrical diynes.

Scientific Research Applications

3-Butyl-2,5-diethynylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyl-2,5-diethynylthiophene in various applications involves its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in organic electronics and photovoltaics. The ethynyl groups facilitate coupling reactions, allowing for the formation of extended conjugated systems .

Comparison with Similar Compounds

Similar Compounds

    2,5-Diethynylthiophene: Lacks the butyl group, resulting in different solubility and electronic properties.

    3-Butylthiophene: Lacks the ethynyl groups, making it less suitable for coupling reactions.

    2,3,5-Triethynylthiophene:

Uniqueness

3-Butyl-2,5-diethynylthiophene is unique due to the presence of both butyl and ethynyl groups, which confer distinct solubility, reactivity, and electronic properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

116954-14-4

Molecular Formula

C12H12S

Molecular Weight

188.29 g/mol

IUPAC Name

3-butyl-2,5-diethynylthiophene

InChI

InChI=1S/C12H12S/c1-4-7-8-10-9-11(5-2)13-12(10)6-3/h2-3,9H,4,7-8H2,1H3

InChI Key

BQFYUGBVVWKQGO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=C1)C#C)C#C

Origin of Product

United States

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